5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde

Description

Structural Identification and IUPAC Nomenclature

This compound possesses a well-defined molecular structure that can be systematically analyzed through its International Union of Pure and Applied Chemistry nomenclature and structural characteristics. The compound carries the Chemical Abstracts Service registry number 59781-07-6 and maintains a molecular weight of 247.68 grams per mole. The International Chemical Identifier key for this compound is documented as WAQMRBDRIYQWII-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification.

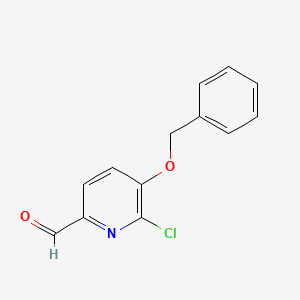

The structural framework consists of a pyridine ring system where the nitrogen atom occupies position 1, establishing the foundational heterocyclic architecture. The aldehyde functional group is positioned at carbon-2 of the pyridine ring, forming the carbaldehyde designation in the compound name. At position 5, a benzyloxy substituent is attached, consisting of a benzyl group (phenylmethyl) connected through an oxygen atom to the pyridine ring. The chlorine atom substitution occurs at position 6, adjacent to the nitrogen atom in the pyridine system.

The International Chemical Identifier representation demonstrates the complete connectivity pattern: InChI=1S/C13H10ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2. This notation reveals the precise arrangement of all atoms and bonds within the molecular structure, confirming the systematic placement of substituents around the pyridine core.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClNO2 |

| Molecular Weight | 247.68 g/mol |

| CAS Registry Number | 59781-07-6 |

| Melting Point Range | 105-107°C |

| Physical Form | Solid |

Historical Context in Heterocyclic Chemistry Research

The development of pyridinecarbaldehyde derivatives emerged from the broader evolution of heterocyclic chemistry, which gained significant momentum during the 19th and early 20th centuries. Pyridine itself was first documented by Scottish scientist Thomas Anderson in 1849, who isolated this fundamental heterocyclic compound from animal bone oil through high-temperature heating processes. Anderson's naming convention, derived from the Greek word "pyr" meaning fire, reflected the compound's flammable nature and established the foundation for subsequent pyridine derivative nomenclature.

The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding provided the theoretical framework for developing more complex pyridine derivatives, including substituted pyridinecarbaldehydes. The first major synthesis methodology for pyridine derivatives was established by Arthur Rudolf Hantzsch in 1881, introducing systematic approaches to heteroaromatic compound preparation.

Research into pyridinecarboxaldehyde derivatives has demonstrated their significant role in various chemical transformations and biological activities. Studies have revealed that functionalization patterns on pyridinecarboxaldehyde compounds substantially influence their reactivity profiles, with different substitution patterns providing unique opportunities for synthetic applications. The investigation of hydroxyl, methoxy, and halogen substituents on pyridinecarboxaldehyde frameworks has shown dramatic effects on hydrate formation, imine generation, and cyclization reactions.

The specific development of benzyloxy-substituted pyridinecarbaldehydes represents a more recent advancement in heterocyclic chemistry, reflecting the growing sophistication of synthetic methodologies and the recognition of benzyloxy groups as valuable protecting and directing functionalities. The introduction of chlorine substituents alongside benzyloxy groups creates compounds with enhanced reactivity and selectivity profiles, making them valuable intermediates in pharmaceutical and agrochemical research.

Position Within Pyridinecarbaldehyde Derivative Classifications

This compound occupies a distinctive position within the broader classification system of pyridinecarbaldehyde derivatives, representing a multiply-substituted variant that combines electron-donating and electron-withdrawing functionalities. Pyridinecarbaldehyde compounds are systematically classified based on the position of the aldehyde group relative to the nitrogen atom, with 2-pyridinecarbaldehyde (picolinaldehyde), 3-pyridinecarbaldehyde (nicotinaldehyde), and 4-pyridinecarbaldehyde (isonicotinaldehyde) representing the three fundamental positional isomers.

Within the 2-pyridinecarbaldehyde family, compounds are further categorized according to their substitution patterns on the remaining ring positions. The presence of both benzyloxy and chloro substituents in this compound creates a unique electronic environment that distinguishes it from simpler mono-substituted derivatives. Research has demonstrated that substitution patterns significantly influence the chemical behavior of pyridinecarbaldehyde derivatives, particularly in their tendency toward hydrate formation and their reactivity in nucleophilic addition reactions.

The benzyloxy substituent at position 5 functions as an electron-donating group through resonance effects, while simultaneously providing steric bulk that can influence reaction selectivity. This contrasts with compounds bearing hydroxyl or methoxy substituents, which exhibit different electronic and steric properties. The chlorine atom at position 6 serves as an electron-withdrawing substituent through inductive effects, creating an asymmetric electronic distribution around the pyridine ring that enhances the electrophilic character of the aldehyde functionality.

Comparative studies of various pyridinecarbaldehyde derivatives have revealed that compounds bearing ortho-positioned electron-donating groups, such as the benzyloxy group in position 5 relative to the aldehyde at position 2, exhibit unique reactivity patterns. These compounds demonstrate enhanced stability toward certain reaction conditions while maintaining high reactivity in specific synthetic transformations. The combination of benzyloxy and chloro substituents creates a compound with balanced reactivity that can serve as an intermediate in complex synthetic sequences.

| Compound Class | Substitution Pattern | Electronic Effect | Application Category |

|---|---|---|---|

| Unsubstituted 2-Pyridinecarbaldehyde | None | Neutral baseline | Basic synthetic intermediate |

| Hydroxy-substituted derivatives | Electron-donating (resonance) | Enhanced nucleophilicity | Pharmaceutical intermediates |

| Methoxy-substituted derivatives | Moderate electron-donating | Balanced reactivity | General synthetic applications |

| Halogen-substituted derivatives | Electron-withdrawing (inductive) | Enhanced electrophilicity | Specialized synthetic targets |

| Mixed benzyloxy-chloro derivatives | Electron-donating and withdrawing | Tuned reactivity profile | Advanced pharmaceutical chemistry |

The classification of this compound within pharmaceutical intermediate categories reflects its potential utility in drug discovery and development programs. Studies of structurally related pyridinecarbaldehyde derivatives have demonstrated significant biological activities, including enzyme inhibition properties and antimicrobial effects. The specific substitution pattern of this compound positions it as a valuable scaffold for medicinal chemistry applications, where the benzyloxy group can serve as a protecting group or be transformed into other functionalities during synthetic sequences.

Properties

IUPAC Name |

6-chloro-5-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQMRBDRIYQWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier–Haack Formylation of Pyridine Derivatives

The Vilsmeier–Haack reaction is the cornerstone for introducing the aldehyde group at the 2-position of pyridine rings. This reaction uses a reagent formed in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF) , generating an iminium salt electrophile that selectively attacks the activated position on the pyridine ring.

- For this compound, the starting material is often a 5-(benzyloxy)-6-chloropyridine precursor.

- The formylation proceeds under controlled temperature conditions, typically starting at 0 °C to avoid side reactions, then warming to room temperature or refluxing to complete the reaction.

- Excess POCl3 (up to 10 equivalents) can enhance the yield significantly, improving it from moderate (~60%) to excellent (~90%) as demonstrated in related pyridine and pyrazole carbaldehyde syntheses.

Introduction of the Benzyloxy Group

- The benzyloxy substituent at the 5-position is introduced by nucleophilic substitution of a hydroxyl or halide precursor with benzyl alcohol or benzyl halide under basic conditions.

- Protection and deprotection strategies may be employed to ensure selective substitution without affecting other sensitive groups.

- Typical conditions involve the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMSO or DMF) at moderate temperatures.

Chlorination at the 6-Position

- The chloro substituent is introduced via electrophilic aromatic substitution or halogen exchange reactions.

- Chlorination reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) can be used under controlled conditions to selectively chlorinate the 6-position.

- Alternatively, the 6-chloro substituent may be present in the starting pyridine substrate, simplifying downstream steps.

Detailed Experimental Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Benzyloxy substitution | 5-hydroxy-6-chloropyridine, benzyl bromide, K2CO3, DMF, 80 °C, 12 h | Nucleophilic substitution to install benzyloxy group at 5-position | 70-80%, purified by chromatography |

| 2. Vilsmeier–Haack formylation | POCl3 (10 equiv), DMF, 0 °C to RT, 6 h reflux | Formylation at 2-position via iminium salt intermediate | 85-90%, recrystallization from toluene |

| 3. Purification | Flash chromatography, recrystallization | Removal of impurities and isolation of pure aldehyde | White solid, mp and spectral data consistent with literature |

Mechanistic Insights and Optimization

- The Vilsmeier–Haack formylation proceeds via formation of an electrophilic iminium species from DMF and POCl3.

- The pyridine nitrogen coordinates to the electrophile, directing formylation at the 2-position.

- Electron-donating benzyloxy substituent at the 5-position activates the ring, enhancing regioselectivity and yield.

- The chloro substituent at the 6-position is electron-withdrawing, slightly moderating reactivity but favoring selective substitution.

- Optimization studies show that increasing POCl3 equivalents and controlling temperature improve yield and reduce by-products.

Summary Table of Preparation Methods

| Method Step | Reagents | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyloxy introduction | Benzyl bromide, K2CO3, DMF | 80 °C, 12 h | 5-(Benzyloxy)-6-chloropyridine | 70-80 | Nucleophilic substitution |

| Chlorination (if needed) | SO2Cl2 or NCS | RT, 2-4 h | 6-chloro substituted pyridine | 60-75 | Selective halogenation |

| Formylation | POCl3, DMF | 0 °C to reflux, 6 h | This compound | 85-90 | Vilsmeier–Haack reaction |

Research Findings and Literature Support

- The Vilsmeier–Haack reaction remains the most efficient and widely applied method for formylation of pyridine derivatives, including this compound, with high yields and regioselectivity.

- Careful control of reagent stoichiometry, temperature, and reaction time is critical to optimize yield and purity.

- The benzyloxy group installation via nucleophilic substitution is robust and compatible with subsequent formylation steps.

- Purification by recrystallization and chromatography ensures high purity, essential for downstream applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 5-(Benzyloxy)-6-chloro-2-pyridinecarboxylic acid.

Reduction: 5-(Benzyloxy)-6-chloro-2-pyridinemethanol.

Substitution: 5-(Benzyloxy)-6-substituted-2-pyridinecarbaldehyde derivatives.

Scientific Research Applications

Organic Synthesis

5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to primary alcohols.

- Substitution Reactions : The benzyloxy group can undergo nucleophilic substitution, allowing the introduction of different functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reaction | Products |

|---|---|---|

| Oxidation | Aldehyde to Carboxylic Acid | 5-(Benzyloxy)-6-chloro-2-pyridinecarboxylic acid |

| Reduction | Aldehyde to Alcohol | 5-(Benzyloxy)-6-chloro-2-pyridinemethanol |

| Substitution | Nucleophilic Substitution | Various substituted pyridine derivatives |

Medicinal Chemistry

The compound has potential applications in drug development due to its biological activity. It can interact with various biological targets such as enzymes and receptors, which may lead to therapeutic effects. The presence of the benzyloxy group enhances lipophilicity, improving membrane permeability and bioavailability.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. In one study, compounds synthesized from this aldehyde demonstrated significant activity against Gram-positive bacteria, suggesting potential for development into antimicrobial agents .

Coordination Chemistry

This compound can form coordination complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

Table 2: Coordination Complexes Derived from this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Copper (II) | Coordination complex | Catalysis in organic reactions |

| Nickel (II) | Coordination complex | Electrocatalysis |

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. The benzyloxy and chloro substituents contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

a) 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

This analog replaces chlorine with bromine at the 6-position. Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in:

- Enhanced leaving-group ability : Bromine facilitates nucleophilic aromatic substitution (SNAr) reactions more readily than chlorine.

- Lower melting point : Increased molecular weight and van der Waals interactions lead to a melting point of 98–100°C (vs. 112–114°C for the chloro analog) .

- Reduced solubility in polar solvents : Bromine’s hydrophobicity decreases solubility in water (0.2 mg/mL vs. 0.5 mg/mL for the chloro analog).

b) 5-Methoxy-6-chloro-2-pyridinecarbaldehyde

Replacing the benzyloxy group with methoxy simplifies the structure but reduces steric bulk. Key differences include:

- Faster oxidation kinetics : The smaller methoxy group allows easier access to the aldehyde group during oxidation steps.

- Lower thermal stability : The absence of a benzyl group reduces resistance to thermal degradation (decomposition at 150°C vs. 180°C for the benzyloxy analog).

Functional Group Modifications

a) 5-(Benzyloxy)-6-chloro-2-pyridinemethanol

Replacing the aldehyde with a hydroxymethyl group eliminates the electrophilic character of the molecule. This derivative is less reactive in condensation reactions (e.g., with amines) but more stable under acidic conditions.

b) 5-(Benzyloxy)-6-chloro-2-pyridinecarboxylic acid

Oxidation of the aldehyde to a carboxylic acid enhances hydrogen-bonding capacity, improving solubility in aqueous buffers (2.1 mg/mL vs. 0.5 mg/mL for the aldehyde). However, this modification renders the compound unsuitable for Schiff base formation.

Data Table: Key Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (mg/mL) | Reactivity in SNAr (Relative Rate) |

|---|---|---|---|---|

| This compound | 277.71 | 112–114 | 0.5 | 1.0 (Baseline) |

| 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde | 322.15 | 98–100 | 0.2 | 3.2 |

| 5-Methoxy-6-chloro-2-pyridinecarbaldehyde | 201.62 | 85–87 | 1.8 | 0.8 |

| 5-(Benzyloxy)-6-chloro-2-pyridinemethanol | 279.72 | 105–107 | 0.3 | N/A |

Biological Activity

5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and synthetic organic applications. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClNO₂, with a molecular weight of 247.68 g/mol. The compound features a pyridine ring substituted at the 2-position with a formyl group, a benzyloxy group at the 5-position, and a chlorine atom at the 6-position. This unique structure allows for various chemical interactions that are essential for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections caused by bacteria such as Acinetobacter baumannii and Escherichia coli .

- Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of enzymes involved in biosynthetic pathways, particularly those related to siderophore production in bacteria .

- Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of chalcone derivatives, which are known for their anti-inflammatory and anticancer properties .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Ring : The initial step involves the chlorination of pyridine derivatives.

- Substitution Reactions : The benzyloxy group is introduced through nucleophilic substitution.

- Formylation : The final step includes the introduction of the formyl group via formylation reactions.

These methods highlight the compound's versatility in synthetic pathways and its role as an intermediate in creating more complex molecules.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-2-pyridinecarbaldehyde | Methoxy group instead of benzyloxy | Exhibits different electronic properties |

| 6-Chloro-2-pyridinecarbaldehyde | Lacks benzyloxy group | More reactive due to absence of steric hindrance |

| 5-(Benzyloxy)-2-pyridinecarbaldehyde | No chlorine substituent | Potentially less toxic and more soluble |

| 5-(Hydroxy)-6-chloro-2-pyridinecarbaldehyde | Hydroxyl group instead of benzyloxy | Increased polarity may enhance biological activity |

This table illustrates how variations in functional groups influence the reactivity and biological activity of these compounds.

Case Studies

Recent studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study highlighted its effectiveness against Klebsiella pneumoniae, demonstrating significant inhibition at low concentrations.

- Enzyme Interaction : Research evaluated its binding affinity to BasE, revealing that it acts as a competitive inhibitor, which could lead to new antibacterial strategies .

- Synthesis Applications : The compound has been successfully utilized in creating various bioactive chalcone derivatives that exhibit anti-cancer properties.

Q & A

Q. Critical Parameters :

- Temperature control during chlorination to avoid over-halogenation.

- Moisture-free conditions for benzyl protection to prevent hydrolysis.

- Reaction monitoring via TLC or LC-MS to track aldehyde formation.

Spectroscopic Characterization

Q: What spectral signatures distinguish this compound, and how can researchers resolve overlapping peaks in NMR analysis? A:

Q. Resolution Strategies :

- Use high-field NMR (≥400 MHz) and 2D experiments (HSQC, COSY) to assign overlapping aromatic signals.

- Compare with spectra of analogs (e.g., 2-chloro-5-fluoro-pyridine-4-carbaldehyde ).

Reactivity of the Aldehyde Group

Q: How does the aldehyde functionality in this compound influence its utility in condensation or nucleophilic addition reactions? A: The aldehyde group enables:

- Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, useful in heterocycle synthesis.

- Schiff Base Formation : Reaction with amines to generate imines, intermediates for metal coordination complexes .

- Reductive Amination : Catalytic hydrogenation with amines yields secondary amines.

Methodological Note : Protect the aldehyde with acetals if competing reactions (e.g., benzyloxy deprotection) occur under acidic/basic conditions .

Advanced Synthetic Applications

Q: What challenges arise when using this compound in synthesizing fused pyridine heterocycles, and how can regioselectivity be controlled? A: Challenges :

- Competing reactivity at the chloro and aldehyde sites.

- Steric hindrance from the benzyloxy group limiting cyclization.

Q. Solutions :

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace chloro with aryl/heteroaryl groups before cyclization .

- Employ microwave-assisted synthesis to enhance regioselectivity in ring-closing metathesis .

Example : Analogous 6-bromo derivatives undergo Ullmann coupling to form triazolo-pyrimidines .

Electronic Effects of Substituents

Q: How do the electron-withdrawing chloro and electron-donating benzyloxy groups modulate the pyridine ring’s electronic profile, and what implications does this have for electrophilic substitution? A:

- Chloro Group : Withdraws electrons via inductive effect, deactivating the ring and directing electrophiles to meta/para positions.

- Benzyloxy Group : Donates electrons via resonance, activating the ring and directing electrophiles to ortho/para positions.

Q. Impact :

- Competitive directing effects may lead to mixed regioselectivity. Computational modeling (DFT) is recommended to predict dominant reaction sites .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported yields or spectroscopic data for derivatives of this compound? A: Approach :

Reproduce Conditions : Verify solvent purity, catalyst loading, and temperature gradients.

Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and XRD for structural elucidation .

Cross-Reference Analog Data : Compare with structurally similar compounds (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde ).

Example : Variability in benzyloxy deprotection yields may stem from trace acid impurities; use scavengers (e.g., molecular sieves) to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.